molecular formula C27H23IN2O5S B10887967 4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B10887967
M. Wt: 614.5 g/mol
InChI Key: VAMIKXKGEJPUIE-YCBRDWMHSA-N
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Description

4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes iodine, methoxyethyl, phenylimino, and thiazolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the thiazolan ring and the phenylimino group further distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H23IN2O5S

Molecular Weight

614.5 g/mol

IUPAC Name

4-[[2-iodo-4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23IN2O5S/c1-34-14-13-30-25(31)24(36-27(30)29-21-5-3-2-4-6-21)16-19-9-12-23(22(28)15-19)35-17-18-7-10-20(11-8-18)26(32)33/h2-12,15-16H,13-14,17H2,1H3,(H,32,33)/b24-16+,29-27?

InChI Key

VAMIKXKGEJPUIE-YCBRDWMHSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4

Origin of Product

United States

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